2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol
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Overview
Description
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound with the molecular formula C15H16N2O3. It is a derivative of azobenzene, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound also contains a methoxy group (-OCH3) and an ethan-1-ol group (-CH2CH2OH), making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with phenol. The reaction conditions often include:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Etherification: The resulting azo compound is then subjected to an etherification reaction with ethylene oxide (C2H4O) to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pH, and reactant concentrations) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The azo group (-N=N-) can be reduced to form the corresponding amine.
Substitution: The methoxy group (-OCH3) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetaldehyde or 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetic acid.
Reduction: 2-{4-[(4-Methoxyphenyl)amino]phenoxy}ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a photoswitchable molecule in biological systems, allowing control of biological processes with light.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol involves its ability to undergo reversible photoisomerization. Upon exposure to UV or visible light, the compound can switch between its E and Z isomers. This photoisomerization can affect the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(E)-(4-Hydroxyphenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
2-{4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
2-{4-[(E)-(4-Chlorophenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
144225-85-4 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[4-[(4-methoxyphenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H16N2O3/c1-19-14-6-2-12(3-7-14)16-17-13-4-8-15(9-5-13)20-11-10-18/h2-9,18H,10-11H2,1H3 |
InChI Key |
RTHGJIMUAHZARV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCO |
Origin of Product |
United States |
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